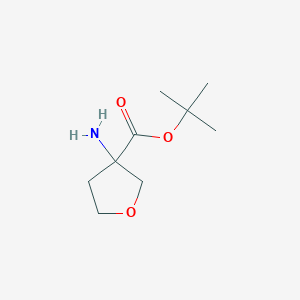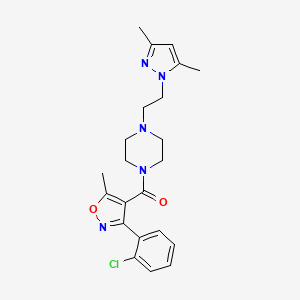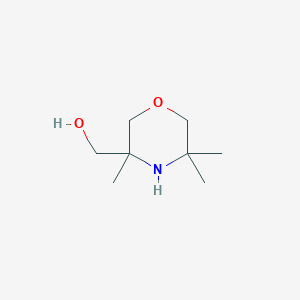
Tert-butyl 3-aminooxolane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-aminooxolane-3-carboxylate is a chemical compound with the CAS Number: 1342194-86-8 . It has a molecular weight of 187.24 and its IUPAC name is tert-butyl 3-aminotetrahydro-3-furancarboxylate . The compound is stored at a temperature of 4 degrees .
Synthesis Analysis
The synthesis of tert-butyl esters, such as this compound, has been described in the literature . The method involves the use of protected amino acids and t-butanol with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO3/c1-8(2,3)13-7(11)9(10)4-5-12-6-9/h4-6,10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 187.24 . The compound is stored at a temperature of 4 degrees .Aplicaciones Científicas De Investigación
Metal-Free Alkoxycarbonylation : A study by Xie et al. (2019) described the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, including tert-butyl carbazate. This method offers an eco-friendly approach for preparing key structural motifs in bioactive compounds and synthetic drugs (Xie et al., 2019).
Nucleophilic Substitutions and Radical Reactions : Jasch et al. (2012) investigated the use of tert-butyl phenylazocarboxylates, demonstrating their utility in nucleophilic substitutions and radical reactions. These compounds serve as versatile building blocks in synthetic organic chemistry (Jasch et al., 2012).
Synthesis of Protected α-Amino Acids : Baldwin et al. (1996) explored the use of (S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate derivatives for α-amino acid synthesis. This process involved reactions with copper 'catalyzed' Grignard reagents, showcasing the compound's role in amino acid synthesis (Baldwin et al., 1996).
Synthesis of tert-Butyl Aminocarbonate : Harris and Wilson (1983) described the synthesis of tert-butyl aminocarbonate, a novel compound used for acylating amines. This highlights the compound's role in the formation of amino carbonates (Harris & Wilson, 1983).
Palladium-Catalyzed Tert-Butoxycarbonylation : Amii et al. (2000) detailed the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, an important precursor in the synthesis of fluorinated alpha-amino acids (Amii et al., 2000).
Dimerization of Urethane-Protected Amino Acid N-Carboxanhydrides : Leban and Colson (1996) researched the base-induced dimerization of tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids. This process leads to the formation of pyrrolidine analogs, demonstrating the compound's utility in synthesizing diverse amines (Leban & Colson, 1996).
Facile N-tert-Butoxycarbonylation of Amines : Suryakiran et al. (2006) described a method for the facile N-tert-butoxycarbonylation of amines, using di-tert-butyl dicarbonate and catalytic amounts of La(NO3)3·6H2O. This method highlights the compound's role in producing N-tert-butylcarbamates (Suryakiran et al., 2006).
Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives : Marin et al. (2004) utilized tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates for the synthesis of enantiopure compounds, highlighting the compound's importance in the synthesis of diverse amino acids and their derivatives (Marin et al., 2004).
Safety and Hazards
The compound has been classified with the hazard statements H315, H318, and H335 . These correspond to skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
tert-butyl 3-aminooxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)9(10)4-5-12-6-9/h4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVPIADZVYYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342194-86-8 |
Source


|
| Record name | tert-butyl 3-aminooxolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2980151.png)


![N-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2980154.png)
![5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B2980155.png)


![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride](/img/structure/B2980163.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)




![Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate](/img/structure/B2980174.png)